(E)-1,3-Diethyl-8-(2,3,4-trimethoxystyryl)xanthine
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Overview
Description
(E)-1,3-Diethyl-8-(2,3,4-trimethoxystyryl)xanthine is a synthetic organic compound belonging to the xanthine family. Xanthines are known for their biological activity, particularly as stimulants and bronchodilators. This compound is characterized by its unique styryl group attached to the xanthine core, which may impart specific biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(2,3,4-trimethoxystyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Styryl Group Introduction: The styryl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Diethyl-8-(2,3,4-trimethoxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce ethyl derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Investigating its potential as a therapeutic agent for conditions like asthma or chronic obstructive pulmonary disease (COPD).
Industry: Possible use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-1,3-Diethyl-8-(2,3,4-trimethoxystyryl)xanthine likely involves interaction with adenosine receptors, similar to other xanthine derivatives. It may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known stimulant and bronchodilator.
Theophylline: Used in the treatment of respiratory diseases.
Pentoxifylline: Used to improve blood flow in peripheral artery disease.
Uniqueness
(E)-1,3-Diethyl-8-(2,3,4-trimethoxystyryl)xanthine is unique due to its specific styryl and methoxy groups, which may confer distinct biological activities compared to other xanthine derivatives.
Properties
CAS No. |
155271-04-8 |
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Molecular Formula |
C20H24N4O5 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1,3-diethyl-8-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C20H24N4O5/c1-6-23-18-15(19(25)24(7-2)20(23)26)21-14(22-18)11-9-12-8-10-13(27-3)17(29-5)16(12)28-4/h8-11H,6-7H2,1-5H3,(H,21,22)/b11-9+ |
InChI Key |
ZKOUTWWJBLNQFU-PKNBQFBNSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)OC |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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